molecular formula C9H10N2 B078043 1,5-Dimethylbenzimidazole CAS No. 10394-35-1

1,5-Dimethylbenzimidazole

Cat. No.: B078043
CAS No.: 10394-35-1
M. Wt: 146.19 g/mol
InChI Key: NXXPJYIEZAQGHX-UHFFFAOYSA-N
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Description

1,5-Dimethylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family This compound is characterized by a benzene ring fused to an imidazole ring, with methyl groups attached to the first and fifth positions of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the condensation reaction can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Research has explored its use in the development of drugs for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethylbenzimidazole involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, the compound may interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    5,6-Dimethylbenzimidazole: Another dimethyl-substituted benzimidazole, known for its role as a component of vitamin B12.

    5-Methylbenzimidazole: A monomethyl-substituted benzimidazole with similar biological activities.

Uniqueness: 1,5-Dimethylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the first and fifth positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

1,5-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-8(5-7)10-6-11(9)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXPJYIEZAQGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Methyl-N-(4-methyl-2-nitrophenyl)formamide, 20 g (103 mmols), was added to 400 ml of ethanol and a solution of sodium hydrosulfite, 54g (310 mmols) in 300ml of water was added dropwise to the mixture at 80° C. After stirring at 80° C. for 7 hours, the mixture was stirred at room temperature for further 16 hours. The solvent was distilled off under reduced pressure and 200 ml of 1N sodium hydroxide aqueous solution was added to the residue followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and evaporated. The resulting crystals were washed with ether to give 10.0 g (67,3%) of 1,5-dimethylbenzimidazole.
Name
N-Methyl-N-(4-methyl-2-nitrophenyl)formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
54g
Quantity
310 mmol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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